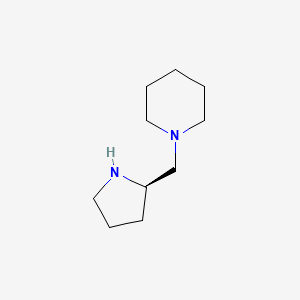
(R)-(+)-1-(2-Pyrrolidinylmethyl)piperidine
描述
®-(+)-1-(2-Pyrrolidinylmethyl)piperidine is a chiral compound that belongs to the class of piperidine derivatives. It is known for its unique stereochemistry and potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a piperidine ring substituted with a pyrrolidinylmethyl group, which imparts distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine and pyrrolidine.
Formation of Intermediate: The pyrrolidine is first converted into a suitable intermediate, such as a pyrrolidinylmethyl halide, through halogenation reactions.
Nucleophilic Substitution: The intermediate is then reacted with piperidine under nucleophilic substitution conditions to form the desired product.
Chiral Resolution: The racemic mixture obtained from the reaction is subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the ®-enantiomer.
Industrial Production Methods: In industrial settings, the production of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the availability of high-purity starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning reaction parameters, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Automated Processes: Utilizing automated synthesis and purification systems to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions: ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions, such as hydrogenation, can be employed to reduce the pyrrolidinylmethyl group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidinylmethyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: N-oxides of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine.
Reduction Products: Primary amines derived from the reduction of the pyrrolidinylmethyl group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-(+)-1-(2-Pyrrolidinylmethyl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: Researchers use the compound to investigate its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. Upon binding to its target, the compound can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
®-(+)-1-(2-Pyrrolidinylmethyl)piperidine can be compared with other similar compounds, such as:
(S)-(-)-1-(2-Pyrrolidinylmethyl)piperidine: The enantiomer of the compound, which may exhibit different biological activities and properties.
N-Methylpiperidine: A structurally related compound with a methyl group instead of a pyrrolidinylmethyl group.
Piperidine: The parent compound, which lacks the pyrrolidinylmethyl substitution.
Uniqueness: The unique stereochemistry and substitution pattern of ®-(+)-1-(2-Pyrrolidinylmethyl)piperidine distinguish it from other piperidine derivatives. Its specific configuration and functional groups contribute to its distinct chemical reactivity and biological activity.
属性
IUPAC Name |
1-[[(2R)-pyrrolidin-2-yl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-2-7-12(8-3-1)9-10-5-4-6-11-10/h10-11H,1-9H2/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIDBVVEYLMRSS-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C[C@H]2CCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















